Ethyl nitrite
Overview
Description
Ethyl nitrite is an organic compound with the chemical formula C₂H₅NO₂. It is an alkyl nitrite and is known for its use in traditional remedies and as a reagent in organic synthesis. This compound is a colorless to yellow liquid with a pleasant odor and is highly volatile .
Scientific Research Applications
Mechanism of Action
Target of Action
Ethyl nitrite, an alkyl nitrite with the chemical formula C2H5NO2 , primarily targets the hemoglobin in red blood cells.
Mode of Action
The mode of action of this compound involves its conversion to nitric oxide (NO) and other bioactive nitrogen oxides . This conversion is facilitated by various nitrite reductase enzymes along a physiological oxygen and pH gradient . Nitric oxide is a potent vasodilator, meaning it helps to widen blood vessels, improving blood flow and reducing blood pressure .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the nitrate-nitrite-nitric oxide pathway . In this pathway, nitrate is reduced to nitrite, which is then further reduced to nitric oxide . This pathway is particularly active under hypoxic conditions, when nitric oxide formation from nitrite is greatly enhanced .
Pharmacokinetics
It is known that this compound is highly volatile and has a faint smell . This means it can be easily inhaled without realizing, potentially leading to a high dose exposure . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.
Result of Action
The primary result of this compound’s action is the formation of methemoglobin, which can lead to methemoglobinemia . Methemoglobinemia is a condition characterized by an elevated level of methemoglobin in the blood, which can lead to tissue hypoxia . Symptoms can range from mild (headache, fatigue, dizziness) to severe (seizures, coma, death), depending on the concentration of methemoglobin in the blood .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other reactive substances or certain metal ions can affect the rate of nitrite reduction . Additionally, the pH and oxygen concentration of the environment can impact the conversion of nitrite to nitric oxide . More research is needed to fully understand how these and other environmental factors influence the action of this compound.
Safety and Hazards
Ethyl nitrite is highly flammable . It causes serious eye irritation . It is less dense than water and insoluble in water . Vapors are heavier than air and narcotic in high concentrations . It produces toxic oxides of nitrogen during combustion . Methemoglobinemia is the primary toxic effect of this compound .
Future Directions
There are ongoing studies on the hydrolysis kinetics of atmospheric organic nitrates . Understanding the chemistry of N-nitrosamines will be key to addressing these challenges . To facilitate such understanding, we focus in this Perspective on the structure, reactivity, and synthetic applications of N-nitrosamines with an emphasis on alkyl N-nitrosamines .
Biochemical Analysis
Biochemical Properties
Ethyl nitrite is a potent vasodilator and forms rapidly via O-nitrosation when nitrous acid reacts with ethanol . It is also a potent nitrosating compound that can give rise to S-nitrosothiols and N-nitrosamines .
Cellular Effects
The primary toxic effect of this compound is methemoglobinemia . In the presence of this compound vapors, it is easy to breathe a high dose of it without realizing, resulting in methemoglobinemia, which may or may not be severe, or even fatal .
Molecular Mechanism
This compound interacts with various enzymes and proteins. For instance, a number of nitrite reductase enzymes reduce nitrite to bioactive Nitric Oxide along a physiological oxygen and pH gradient .
Temporal Effects in Laboratory Settings
Due to its high volatility, this compound can quickly evaporate, leading to rapid changes in its concentration and effects .
Dosage Effects in Animal Models
It is known that high doses can lead to methemoglobinemia, which can be severe or even fatal .
Metabolic Pathways
This compound is involved in the Nitrate–Nitrite–Nitric Oxide Pathway in mammals . This pathway involves the metabolism of nitrite and nitrate to form Nitric Oxide and other bioactive nitrogen oxides .
Transport and Distribution
Due to its high volatility, it can quickly diffuse across cell membranes .
Subcellular Localization
Due to its small size and high volatility, it is likely to be found throughout the cell .
Preparation Methods
Ethyl nitrite can be synthesized through the reaction of ethanol with nitrous acid. The reaction is typically carried out under controlled conditions to ensure the formation of this compound without significant side reactions. The general reaction is as follows:
C2H5OH+HNO2→C2H5ONO+H2O
In industrial settings, this compound can be produced by passing ethanol vapor over a catalyst in the presence of nitrogen oxides. This method allows for continuous production and efficient separation of the product .
Chemical Reactions Analysis
Ethyl nitrite undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form ethyl nitrate.
Reduction: It can be reduced to ethanol and nitric oxide.
Substitution: This compound can react with other compounds to form oximes, such as in the reaction with butanone to form dimethylglyoxime.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like hydrogen gas. The major products formed depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Ethyl nitrite is similar to other alkyl nitrites, such as mthis compound, isopropyl nitrite, and butyl nitrite. These compounds share similar chemical properties and reactivity but differ in their physical properties and specific applications. For example:
Mthis compound: Has a lower boiling point and is used in the synthesis of explosives.
Isopropyl nitrite: Used as a recreational inhalant and has a higher boiling point than this compound.
Butyl nitrite: Commonly used in the production of perfumes and as a solvent.
This compound is unique in its historical use in traditional remedies and its specific applications in organic synthesis.
Properties
IUPAC Name |
ethyl nitrite | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5NO2/c1-2-5-3-4/h2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQZWEECEMNQSTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCON=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5ONO, C2H5NO2 | |
Record name | ETHYL NITRITE, SOLUTION | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9046574 | |
Record name | Ethyl nitrite | |
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Molecular Weight |
75.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Ethyl nitrite, solution appears as a clear colorless to yellow liquid with a pleasant odor. Flammable over a wide range of vapor-air concentrations. Flash point -31 °F. Less dense than water and insoluble in water. Vapors are heavier than air and narcotic in high concentrations. Produces toxic oxides of nitrogen during combustion., Colorless to yellowish liquid with a rum-like odor; [HSDB], Liquid | |
Record name | ETHYL NITRITE, SOLUTION | |
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Record name | Ethyl nitrite | |
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Boiling Point |
63 °F at 760 mmHg (USCG, 1999), 17 °C | |
Record name | ETHYL NITRITE, SOLUTION | |
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Record name | ETHYL NITRITE | |
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Flash Point |
-31 °F (USCG, 1999), -31 °F (-35 °C) (CLOSED CUP) | |
Record name | ETHYL NITRITE, SOLUTION | |
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Record name | ETHYL NITRITE | |
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Solubility |
Slightly soluble in water; decomposes in water; miscible with alcohol, ether | |
Record name | ETHYL NITRITE | |
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Density |
0.9 at 59 °F (USCG, 1999) - Less dense than water; will float, 0.90 @ 15 °C/15 °C | |
Record name | ETHYL NITRITE, SOLUTION | |
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Record name | ETHYL NITRITE | |
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Vapor Density |
2.6 | |
Record name | ETHYL NITRITE | |
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Vapor Pressure |
620.0 [mmHg] | |
Record name | Ethyl nitrite | |
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Mechanism of Action |
THE REACTIONS OF HUMAN HEMOGLOBIN WITH SODIUM NITRITE AND ETHYL NITRITE IN DEOXYGENATED MEDIA HAVE BEEN EXAMINED IN KINETIC DETAIL. ETHYL NITRITE REACTS WITH HEMOGLOBIN AT RATES THAT ARE AT LEAST 10 TIMES SLOWER THAN THOSE EXTRAPOLATED FOR NITROUS ACID, & HYDROLYSIS OF ALKYL NITRITE IS NOT COMPETITIVE WITH OXIDATION OF HEMOGLOBIN. THE EXPERIMENTAL RESULTS ARE INTERPRETED TO DESCRIBE ALKYL NITRITE, AND PRESUMABLY, NITROUS ACID ASSOCIATION WITH HEMOGLOBIN FOLLOWED BY RATE-LIMITED ELECTRON TRANSFER RESULTING IN NITRIC OXIDE AND ALKOXIDE (OR HYDROXIDE) PRODN. PROTON TRANSFER RESULTING IN ALC (OR WATER) FORMATION OCCURS SUBSEQUENT TO THE RATE-LIMITING STEP AS DO REACTIONS OF HEMOGLOBIN WITH NITRIC OXIDE., THE REACTION OF HUMAN HEMOGLOBIN AND SPERM WHALE MYOGLOBIN UNDER AEROBIC CONDITIONS WITH ETHYL NITRITE HAVE BEEN EXAMINED. ETHYL NITRITE CONVERTS TWO EQUIVALENTS OF OXYHEMOGLOBIN TO THEIR OXIDIZED COUNTERPARTS WITH CONCURRENT PRODN OF ONE EQUIVALENT OF MOLECULAR OXYGEN, NITRATE ION, & ETHYL ALCOHOL. | |
Record name | ETHYL NITRITE | |
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Color/Form |
Colorless or yellowish, clear liquid | |
CAS No. |
109-95-5 | |
Record name | ETHYL NITRITE, SOLUTION | |
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Record name | ETHYL NITRITE | |
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Melting Point |
-58 °F (USCG, 1999), FP: -58 °F= -50 °C= 233 deg K | |
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